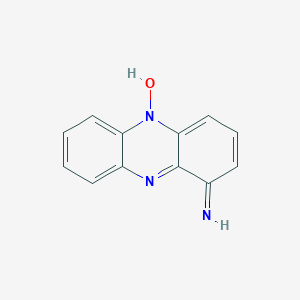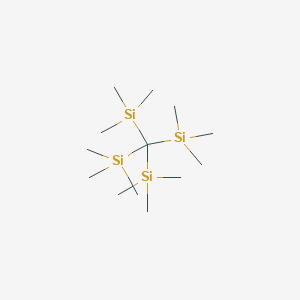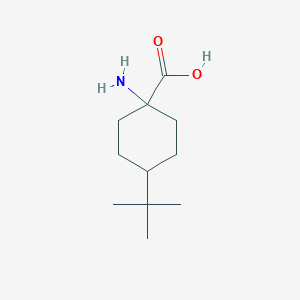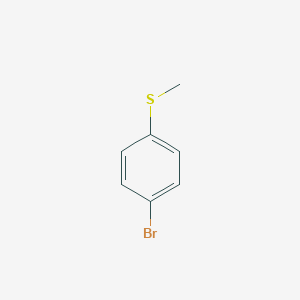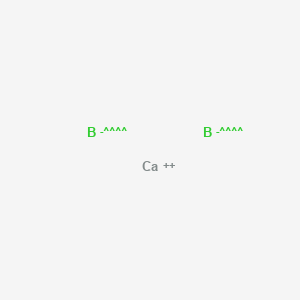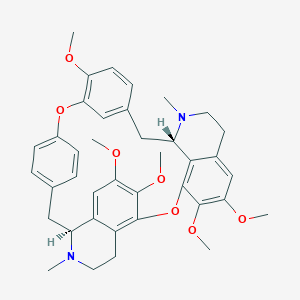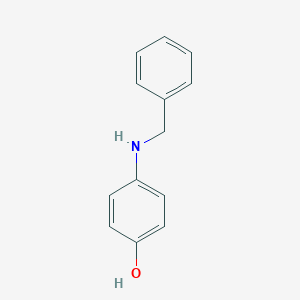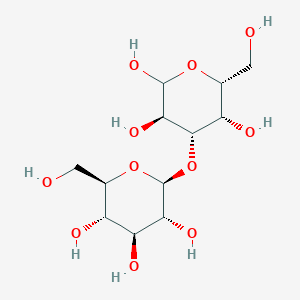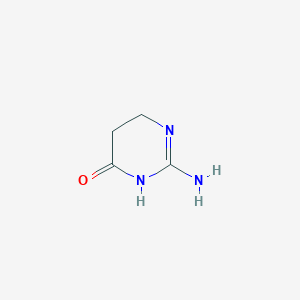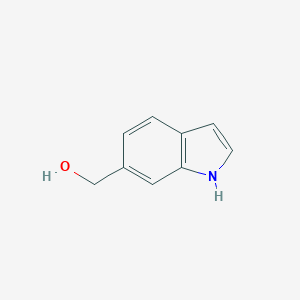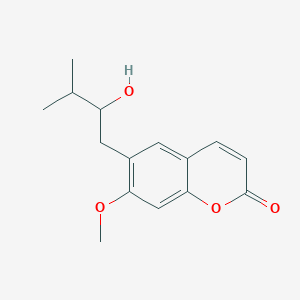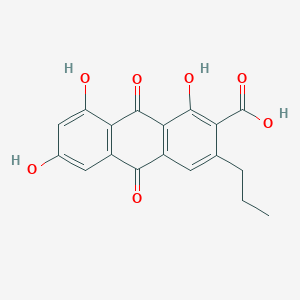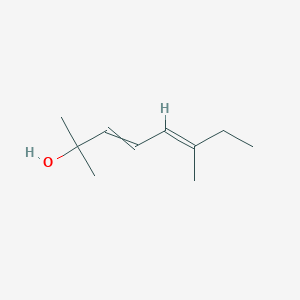
(5E)-2,6-dimethylocta-3,5-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2,6-dimethylocta-3,5-dien-2-ol is an organic compound with the molecular formula C10H16O. It is a type of alcohol with a unique structure characterized by two double bonds and two methyl groups. This compound is also known by other names such as 2,6-Dimethyl-3,5,7-octatriene-2-ol and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2,6-dimethylocta-3,5-dien-2-ol can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyl-5-chlorohex-2-en-1-ol with aluminum hydride reagents . This reaction typically requires controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or other advanced organic synthesis techniques. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(5E)-2,6-dimethylocta-3,5-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5E)-2,6-dimethylocta-3,5-dien-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-2,6-dimethylocta-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-3,5,7-octatriene-2-ol: A stereoisomer with similar chemical properties but different spatial arrangement.
5,7-Octadien-2-ol, 2,6-dimethyl-: Another isomer with slight variations in structure and reactivity.
Uniqueness
(5E)-2,6-dimethylocta-3,5-dien-2-ol is unique due to its specific double bond configuration and the presence of two methyl groups.
Properties
CAS No. |
18675-17-7 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(5E)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7+ |
InChI Key |
BOGURUDKGWMRHN-WIXHIXFDSA-N |
SMILES |
CCC(=CC=CC(C)(C)O)C |
Isomeric SMILES |
CC/C(=C/C=CC(C)(C)O)/C |
Canonical SMILES |
CCC(=CC=CC(C)(C)O)C |
Key on ui other cas no. |
18675-17-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


